molecular formula C12H21N B1484247 3,3-Bis(cyclopropylmethyl)pyrrolidine CAS No. 1823922-96-8

3,3-Bis(cyclopropylmethyl)pyrrolidine

Cat. No.: B1484247
CAS No.: 1823922-96-8
M. Wt: 179.3 g/mol
InChI Key: PLIJIDBUYDFXQO-UHFFFAOYSA-N
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Description

3,3-Bis(cyclopropylmethyl)pyrrolidine is a specialized saturated nitrogen heterocycle designed for advanced drug discovery and medicinal chemistry research. The pyrrolidine ring is a privileged scaffold in pharmaceuticals, featured in numerous FDA-approved drugs due to its advantageous three-dimensional coverage and ability to efficiently explore pharmacophore space . This particular compound is functionalized with two cyclopropylmethyl groups at the 3-position, a modification that introduces significant steric complexity and conformational restraint. The cyclopropyl group is a well-known motif in medicinal chemistry that can influence metabolic stability, lipophilicity, and the overall molecular shape, potentially leading to improved target selectivity . This bis-alkylated pyrrolidine serves as a versatile sp3-rich building block for constructing novel bioactive molecules. Its structure is particularly valuable for probing enantioselective protein targets, as the stereogenic centers can lead to different biological profiles for each stereoisomer . Researchers can utilize this compound to develop potential therapeutic agents for a range of diseases, following its application in the design of molecules for central nervous system disorders, cancer, diabetes, and infectious diseases . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-bis(cyclopropylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-2-10(1)7-12(5-6-13-9-12)8-11-3-4-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIJIDBUYDFXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CCNC2)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3,3-bis(cyclopropylmethyl)pyrrolidine typically involves:

  • Construction or procurement of a 3-substituted pyrrolidine intermediate.
  • Introduction of cyclopropylmethyl groups via alkylation reactions.
  • Use of reducing agents to convert intermediates (e.g., esters, nitriles) to the desired amine functionalities.
  • Purification and isolation through extraction, acid-base treatment, and distillation.

This approach is supported by patent literature and peer-reviewed research describing related pyrrolidine compounds with cyclopropylmethyl substituents.

A key reference is US Patent US3591602A, which outlines a method for synthesizing pyrrolidine compounds bearing cyclopropylmethyl substituents:

  • Step 1: Preparation of Pyrrolidine Intermediate
    A substituted pyrrolidine such as 3-(m-isopropoxyphenyl)-3-propylpyrrolidine is prepared via multi-step reactions including formation of cyanohexane derivatives and cyclization under reflux conditions.

  • Step 2: Alkylation with Cyclopropylmethyl Chloride
    The pyrrolidine intermediate (e.g., 3-(m-isopropoxyphenyl)-3-propylpyrrolidine) is reacted with cyclopropylmethyl chloride in the presence of potassium carbonate and a solvent like 2-butanone. The mixture is refluxed for 6 hours then stirred at room temperature overnight to ensure complete alkylation at the nitrogen atom.

  • Step 3: Workup and Isolation
    The reaction mixture is poured into water and ether, and the organic phase is separated. Acid-base extraction is used to purify the product, involving extraction with hydrochloric acid followed by basification and ether extraction. Drying and distillation yield the N-cyclopropylmethyl substituted pyrrolidine.

  • Step 4: Reduction of Carbonyl or Ester Intermediates
    Complex metal hydride reducing agents such as lithium aluminum hydride or mixtures thereof are employed to reduce esters or acid derivatives to the corresponding pyrrolidine amines. The reaction is typically performed in anhydrous ether solvents at reflux temperature for 3-4 hours, followed by hydrolysis and isolation.

Key Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Alkylation Cyclopropylmethyl chloride, K2CO3, 2-butanone, reflux 6 h + overnight stirring Efficient N-alkylation of pyrrolidine nitrogen
Reduction Lithium aluminum hydride (LiAlH4), anhydrous ether, reflux 3-4 h Reduces esters, nitriles to amines; excess reducing agent preferred
Workup Acid-base extraction (HCl, NaOH), ether extraction, drying, distillation Isolates free base or acid-addition salts
Solvents Diethyl ether, tetrahydrofuran, 2-butanone Anhydrous solvents preferred for reduction and alkylation steps
Temperature Reflux (varies 0-100 °C), room temperature Reflux typically used for completion of reactions

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 Pyrrolidine ring formation 3-substituted phenylpropyl precursors Cyclization under reflux 3-substituted pyrrolidine Established in patent
2 N-Alkylation 3-substituted pyrrolidine Cyclopropylmethyl chloride, K2CO3, reflux N-cyclopropylmethyl-3-substituted pyrrolidine High purity after workup
3 Reduction Ester or acid derivatives LiAlH4 in anhydrous ether, reflux This compound 70-83% yield in related systems
4 Purification and isolation Reaction mixture Acid-base extraction, drying, distillation Pure target compound Standard organic purification

Research Findings and Practical Notes

  • The use of freshly prepared borane reagents is critical in related pyrrolidine syntheses to achieve good yields, indicating sensitivity of intermediate steps to reagent quality.
  • The reaction temperature and time for alkylation and reduction steps can be adjusted, but reflux conditions typically provide optimal conversion within 3-6 hours.
  • Excess reducing agent is preferred for complete reduction of intermediates to the desired amine.
  • The choice of solvent affects reaction efficiency and product isolation; ethers like diethyl ether and tetrahydrofuran are favored for reduction steps due to their stability and solvation properties.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(cyclopropylmethyl)pyrrolidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the cyclopropylmethyl groups, which can affect the reactivity of the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) oxide can be used to oxidize the compound.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various chemical processes and applications.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
3,3-Bis(cyclopropylmethyl)pyrrolidine has been studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

  • Analgesic Activity: Research indicates that derivatives of pyrrolidine can exhibit significant analgesic properties. For instance, modifications of similar compounds have led to the development of potent analgesics with favorable safety profiles .
  • Anti-inflammatory Effects: Compounds with similar structures have shown promise in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties.

Case Studies:

  • A study on related pyrrolidine derivatives demonstrated their ability to inhibit specific enzymes involved in inflammatory processes, suggesting a pathway for developing anti-inflammatory drugs based on this compound .
  • Another investigation focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that certain substitutions could enhance their potency as inhibitors of key biological pathways .

The ongoing research into this compound suggests several promising avenues:

  • Drug Development: Continued exploration of its pharmacological properties could lead to new treatments for pain management and inflammatory diseases.
  • Material Innovation: Further studies on its integration into electronic materials may yield advancements in organic electronics and photonics.

Mechanism of Action

The mechanism by which 3,3-Bis(cyclopropylmethyl)pyrrolidine exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets and pathways to produce its pharmacological effects. The exact mechanism of action can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,3-Bis(cyclopropylmethyl)pyrrolidine with structurally related pyrrolidine and pyridine derivatives, focusing on molecular properties, substituents, and functional roles:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
This compound Not explicitly listed C₁₃H₂₂N₂ ~218.3 (estimated) Two cyclopropylmethyl groups at C3 High steric bulk; potential metabolic stability
3-(Cyclopropylmethyl)pyrrolidine hydrochloride 1707604-64-5 C₈H₁₆ClN 161.67 Single cyclopropylmethyl group at C3 Irritant (Hazard Class); salt form enhances solubility
(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate 1228070-72-1 C₁₇H₂₃ClN₂O₄ 354.83 Pyridinyl, tert-butyl, ester groups High molecular weight; lipophilic
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate 1228665-86-8 C₁₆H₂₄N₂O₃ 292.37 Pyridinyl, methoxy, tert-butyl groups Intermediate for drug synthesis
3-(Aminomethyl)pyridine 3731-52-0 C₆H₈N₂ 108.14 Pyridine core with aminomethyl group Used in coordination chemistry

Key Observations:

Steric and Electronic Effects: The bis(cyclopropylmethyl) groups in the target compound confer significant steric hindrance compared to mono-substituted analogs like 3-(cyclopropylmethyl)pyrrolidine hydrochloride. This may reduce metabolic degradation but could limit bioavailability . Pyridine-containing derivatives (e.g., compounds in ) exhibit enhanced aromatic interactions and polarity, contrasting with the aliphatic cyclopropane rings in the target compound.

Pharmacological Relevance :

  • Cyclopropylmethyl-substituted compounds are prevalent in opioid antagonists (e.g., naltrexone derivatives), where the cyclopropane ring enhances binding affinity to receptors .
  • Pyridinyl-pyrrolidine hybrids (e.g., entries from ) are often intermediates in synthesizing kinase inhibitors or antiviral agents.

Synthetic Accessibility: Halogenated precursors (e.g., 3,3-dibromochromanone) enable efficient substitution with amines, as seen in pyrrolidinylchromone synthesis (85% yield) . This methodology could be adapted for the target compound.

Research Findings and Stability Considerations

  • Radical Stability : Cyclopropylmethyl radicals, generated during decomposition reactions (e.g., of bis(cyclopropylacetyl) peroxide), undergo homoallylic rearrangements to form 3-butenyl derivatives . This suggests that the target compound’s cyclopropylmethyl groups may confer similar reactivity under radical conditions.
  • Toxicological Data : Related cyclopropylmethyl-pyrrolidine compounds (e.g., 3-(cyclopropylmethyl)pyrrolidine hydrochloride) are classified as irritants, but comprehensive toxicological studies on the bis-substituted analog are lacking .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3,3-Bis(cyclopropylmethyl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Begin with cyclopropane derivatives (e.g., cyclopropylmethyl halides) and pyrrolidine precursors. Employ nucleophilic substitution or reductive amination, adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to optimize steric effects. Use factorial design to systematically test variables like catalyst loading (e.g., Pd/C for hydrogenation) and reaction time . Monitor purity via HPLC with a C18 column (acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer:

  • NMR: Focus on 1^1H-NMR signals for cyclopropylmethyl groups (δ 0.5–1.2 ppm, multiplet splitting) and pyrrolidine ring protons (δ 2.5–3.5 ppm). Use 13^{13}C-NMR to confirm quaternary carbons adjacent to cyclopropane rings .
  • IR: Identify C-N stretching (1250–1350 cm1^{-1}) and cyclopropane ring vibrations (700–800 cm1^{-1}).
  • Mass Spectrometry: Look for molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to distinguish cyclopropane-containing fragments .

Q. What safety protocols are essential when handling this compound, particularly due to its reactive intermediates?

  • Methodological Answer: Use PPE (nitrile gloves, chemical goggles, lab coats) to prevent skin/eye contact. Work in a fume hood to mitigate inhalation risks. Store reactive intermediates (e.g., cyclopropylmethyl halides) under inert gas. Dispose of waste via halogenated solvent containers and collaborate with certified hazardous waste agencies .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis design of this compound?

  • Methodological Answer: Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model transition states and intermediates. Use software like Gaussian or ORCA to predict activation energies for cyclopropane ring formation. Integrate ICReDD’s reaction path search workflows to narrow experimental conditions (e.g., solvent selection, temperature) and validate predictions with kinetic studies .

Q. What factorial design strategies are optimal for investigating solvent polarity and temperature effects on stereochemical outcomes?

  • Methodological Answer: Implement a 2k^k factorial design (k = 3 factors: solvent polarity, temperature, catalyst type). For example:

  • Solvents: Compare DMSO (polar aprotic) vs. toluene (nonpolar).
  • Temperature: Test 60°C vs. 100°C.
  • Catalysts: Screen Pd/C vs. Raney Ni.
    Analyze interactions using ANOVA to identify dominant factors influencing diastereomer ratios .

Q. How should researchers resolve contradictions in reported reaction kinetics or thermodynamic data for derivatives of this compound?

  • Methodological Answer: Cross-validate conflicting data using microkinetic modeling (e.g., ChemKin) to reconcile experimental and computational results. Replicate studies under standardized conditions (e.g., controlled humidity, inert atmosphere) and apply sensitivity analysis to isolate variables (e.g., impurity effects) .

Q. What advanced chromatographic techniques are suitable for resolving enantiomers of this compound?

  • Methodological Answer: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) and isocratic elution (hexane/isopropanol). Compare with supercritical fluid chromatography (SFC) using CO2_2/methanol modifiers for faster separations. Optimize parameters (e.g., backpressure, flow rate) via software-driven Design of Experiments (DoE) .

Q. How can machine learning predict structure-property relationships for this compound derivatives?

  • Methodological Answer: Train neural networks on datasets (e.g., LogP, solubility) using molecular descriptors (Morgan fingerprints, 3D electrostatic potentials). Employ platforms like RDKit or DeepChem to develop QSAR models. Validate predictions with high-throughput screening (HTS) and Bayesian optimization for inverse design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Bis(cyclopropylmethyl)pyrrolidine
Reactant of Route 2
3,3-Bis(cyclopropylmethyl)pyrrolidine

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